4-chloro-5H-pyrimido[5,4-b]indole
Description
Properties
IUPAC Name |
4-chloro-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAOOPSZHGKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420750 | |
| Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98792-02-0 | |
| Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-chloro-2-aminopyrimidine with indole derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles. Key examples include:
| Nucleophile | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Amines | Ethanol, reflux, 12–24 hr | 4-Amino-5H-pyrimido[5,4-b]indole | 65–85% | |
| Thiols | KOH, DMF, 80°C, 6 hr | 4-Thiol-5H-pyrimido[5,4-b]indole | 70–78% | |
| Methoxide | NaOMe, MeOH, 60°C, 8 hr | 4-Methoxy-5H-pyrimido[5,4-b]indole | 82% |
Mechanistic Insights :
- Reactions with amines proceed via a two-step mechanism: initial deprotonation of the indole NH group enhances electrophilicity at C4, followed by nucleophilic attack.
- Electron-withdrawing groups on the indole ring accelerate substitution rates.
Oxidation and Reduction
The pyrimidine ring undergoes redox transformations under controlled conditions:
Oxidation
- Reagents : KMnO₄ (acidic conditions), CrO₃/H₂SO₄
- Products : Pyrimidoindole N-oxide derivatives.
- Applications : Oxidized forms exhibit enhanced solubility for biological screening.
Reduction
- Reagents : NaBH₄, H₂/Pd-C
- Products : Dihydro-5H-pyrimido[5,4-b]indoles, which serve as intermediates for further functionalization .
Pd-Catalyzed Cross-Coupling
- Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C .
- Example : Reaction with thiophene-2-carboxamide yields 2-(thiophen-2-yl)-5H-pyrimido[5,4-b]indole (73% yield) .
- Mechanism : Oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .
Cyclization with Aldehydes
- Four-Component Synthesis : Combines indole-3-carboxaldehydes, aromatic aldehydes, ammonium iodide, and iodine to form 9H-pyrimido[4,5-b]indoles (up to 96% yield) .
- Key Step : Iodine catalyzes C–N bond formation under oxygen, enabling one-pot assembly of the pyrimidine ring .
Multi-Component Reactions
A four-component method using iodine catalysis demonstrates high efficiency:
| Components | Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Indole-3-carboxaldehyde, benzaldehyde, NH₄I, I₂ | I₂ (20 mol%) | 1,2-Dichlorobenzene | 150 | 73–96% |
Advantages :
- Avoids transition-metal catalysts, reducing toxicity .
- Tolerates substituents like halides and methoxy groups on the indole ring .
Bromination
- Reagent : N-Bromosuccinimide (NBS) in THF .
- Product : 7-Bromo-4-chloro-5H-pyrimido[5,4-b]indole (used in further cross-coupling) .
Formylation
- Conditions : Vilsmeier-Haack reaction (POCl₃/DMF) .
- Product : this compound-7-carbaldehyde, a precursor for Schiff base synthesis .
Comparative Reactivity
| Derivative | Reactivity Profile | Unique Applications |
|---|---|---|
| 4-Amino-substituted | Enhanced hydrogen bonding | Drug discovery (kinase inhibitors) |
| 4-Thiol-substituted | Thiol-disulfide exchange | Materials science |
| 7-Bromo-substituted | Suzuki-Miyaura coupling | Fluorescent probes |
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5H-pyrimido[5,4-b]indole is being investigated for its potential as a lead compound in drug discovery. Its unique fused ring system allows for the development of various derivatives aimed at targeting specific enzymes or receptors involved in disease pathways. Notable areas of research include:
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
Cell Line IC50 (µM) Reference HeLa (cervical cancer) 10 MCF-7 (breast cancer) 8 -
Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Microorganism Inhibition Zone (mm) Reference Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 18
Antiviral Activity
Research has demonstrated that derivatives of this compound possess antiviral properties, particularly against HIV-1. These derivatives have shown promising results in inhibiting viral replication by interacting with viral enzymes and cellular targets. A notable case study highlighted a derivative that significantly reduced HIV-1 replication in vitro, indicating its potential for antiviral drug development .
Immunomodulatory Effects
Substituted pyrimido[5,4-b]indoles have been identified as selective Toll-like receptor stimulators, which could enhance innate immune responses. These compounds have been shown to activate NFκB pathways with minimal toxicity, making them potential candidates for use as vaccine adjuvants or immune modulators .
Mechanism of Action
The mechanism of action of 4-chloro-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Variations: C4 Chlorine: Critical for TLR4 binding; removal reduces agonist activity by >90% . C8 Modifications: Fluorine or methoxy groups improve metabolic stability without disrupting TLR4 binding . Substitution with methyl groups enhances α₁-adrenoceptor selectivity (e.g., 8-methyl derivative: IC₅₀ = 15 nM vs. α₁A receptor) .
Synthetic Flexibility: Electrophilic Aromatic Substitution: Chlorine at C4 allows further functionalization via Suzuki-Miyaura coupling . C8 Derivatization: Maleimide groups at C8 enable peptide conjugation for targeted immunomodulation .
Physicochemical Properties :
- Lipophilicity : Fluoro derivatives (logP ~2.8) exhibit better blood-brain barrier penetration than methoxy analogs (logP ~1.5) .
- Acidity : The pKa of the indolic NH group ranges from 11.48 (fluoro) to 10.2 (methoxy), influencing protonation states under physiological conditions .
Safety Profiles: Irritancy: Chloro and fluoro derivatives are classified as irritants (Xi hazard symbol) . Toxicity: Methoxy variants lack safety data and are restricted to non-human research .
Structure-Activity Relationship (SAR) Insights
- Core Pyrimidoindole Scaffold : Essential for receptor binding; planar structure facilitates π-π interactions with TLR4/MD-2 .
- C3 Side Chains: (Phenylpiperazinyl)alkyl chains at C3 enhance α₁-adrenoceptor affinity (e.g., compound 12: Kᵢ = 2.1 nM) .
- C8 Position : Tolerant to bulkier groups (e.g., maleimide) for bioconjugation without losing TLR4 activity .
Biological Activity
4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused pyrimidine and indole ring system, with a chlorine atom at the fourth position of the pyrimidine ring, which influences its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C10H6ClN3
- Molecular Weight : 203.63 g/mol
- Structure : The compound is characterized by a unique fused ring structure that combines both pyrimidine and indole moieties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Notably, derivatives of this compound have shown promising anti-HIV-1 activity. The mechanism of action appears to involve interaction with viral enzymes and cellular targets that inhibit viral replication.
- Case Study : A derivative demonstrated a significant reduction in HIV-1 replication in vitro, indicating its potential as a lead compound for antiviral drug development.
Anticancer Activity
In addition to its antimicrobial and antiviral properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may exert cytotoxic effects against certain cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 | |
| MCF-7 (breast cancer) | 8 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cancer progression and immune response modulation.
- Kinase Inhibition : Some studies suggest that the compound may inhibit glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer's disease research, thereby providing insights into its potential therapeutic applications beyond oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight critical regions within the compound that influence its biological activity. Modifications at specific positions on the indole or pyrimidine rings may enhance potency against various targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased kinase inhibition |
| Chlorine replacement | Altered antimicrobial potency |
Q & A
Basic: What are the primary synthetic routes for preparing 4-chloro-5H-pyrimido[5,4-b]indole?
Answer: A key method involves Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines. This protocol uses CuI (10 mol%) and Cs₂CO₃ (2.0 equiv) in DMF at 80°C, yielding 5H-pyrimido[5,4-b]indoles in 77–90% efficiency. Critical intermediates, such as 2,3-disubstituted indoles, are formed via nitro group reduction and cyclization . Alternative routes may leverage chlorination of precursor pyrimidoindoles, as seen in related compounds (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidines via POCl₃ treatment) .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Answer:
- X-ray crystallography resolves fused-ring systems and substituent positions, as demonstrated for pyrimidoindole derivatives in receptor-ligand studies .
- HPLC (≥98% purity validation) and NMR (¹H/¹³C, DEPT-135) confirm regiochemistry and chlorine placement .
- Mass spectrometry (HRMS) identifies molecular ion peaks and fragmentation patterns, particularly for chlorinated analogs .
Basic: How do reaction conditions influence yield and selectivity in pyrimidoindole synthesis?
Answer:
- Catalyst choice : CuI enhances nitro group activation in cyclization reactions, while Pd catalysts may improve cross-coupling steps for substituent introduction .
- Temperature control : Reactions at 80–100°C optimize cyclization without decomposition .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, whereas chlorinated solvents (DCM) aid in chlorination steps .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for pyrimidoindole derivatives?
Answer: Discrepancies may arise from:
- Receptor subtype specificity : Rat cortical membranes (α₁-adrenoceptors) vs. human recombinant receptors require validation using standardized assays (e.g., radioligand displacement with [³H]prazosin) .
- Substituent stereoelectronic effects : Electron-withdrawing groups (e.g., Cl at position 4) enhance α₁ affinity (Ki = 0.21 nM), while bulky groups reduce selectivity .
- Buffer conditions : Ionic strength and pH (7.4 vs. 6.8) alter ligand-receptor interactions. Replicate assays under identical conditions to verify data .
Advanced: What strategies optimize pyrimidoindole derivatives for TLR4/7 agonist activity?
Answer:
- Structure-activity relationship (SAR) : Introduce furan-2-yl at position 8 to enhance TLR4/7 dual agonism (e.g., 2B182C derivative, 10-fold potency increase over parent compound) .
- Liposomal formulation : Encapsulate derivatives to improve bioavailability and adjuvant efficacy in vivo .
- Docking studies : Model interactions with TLR4’s hydrophobic pocket to guide substituent placement (e.g., cyclohexyl groups for steric complementarity) .
Advanced: How can computational modeling predict pyrimidoindole interactions with kinase targets?
Answer:
- Molecular dynamics (MD) simulations : Map binding modes to ATP-binding pockets (e.g., MAP kinases) using software like AutoDock Vina.
- Free energy perturbation (FEP) : Quantify ΔG changes from chlorine substitution to prioritize synthetic targets .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at position 2, hydrophobic regions near position 5) .
Advanced: What are the key challenges in scaling up pyrimidoindole synthesis?
Answer:
- Intermediate stability : 2-Nitrochalcones may degrade under prolonged heating; use flow chemistry for rapid heat dissipation .
- Chlorination efficiency : Substitute POCl₃ with safer agents (e.g., NCS) to reduce hazardous waste .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) for high-purity batches .
Advanced: How do storage conditions affect the stability of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the chloro substituent .
- Light sensitivity : Use amber vials to avoid photodegradation, as observed in indole derivatives .
- Moisture control : Desiccants (silica gel) minimize decomposition via nucleophilic substitution .
Advanced: Why do some pyrimidoindole analogs exhibit off-target activity at 5HT₁A receptors?
Answer:
- Piperazine side chains : Basic nitrogen atoms mimic serotonin’s primary amine, enabling 5HT₁A binding. Replace with arylpiperidines to reduce off-target effects .
- Substituent polarity : Hydrophobic groups (e.g., 2-chlorophenyl) improve α₁/5HT₁A selectivity (>10,000-fold) .
Advanced: How do fused heterocycles (e.g., pyrroloindoles) compare to pyrimidoindoles in drug design?
Answer:
- Bioactivity : Pyrimidoindoles exhibit higher kinase inhibition (e.g., α₁-adrenoceptors) due to rigid, planar structures, while pyrroloindoles show better CNS penetration .
- Synthetic accessibility : Pyrroloindoles require fewer steps (e.g., cyclization of tryptophan derivatives), whereas pyrimidoindoles demand precise chlorination and cycloaddition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
